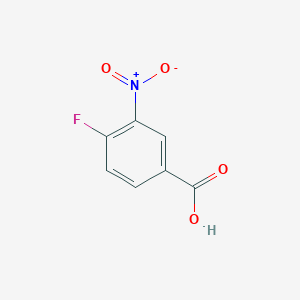

4-Fluoro-3-nitrobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10311. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJWTAQWPVBIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196465 | |

| Record name | 4-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-71-4 | |

| Record name | 4-Fluoro-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 453-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUORO-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XU69FAU2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-nitrobenzoic Acid from 4-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4-fluoro-3-nitrobenzoic acid, a key intermediate in the development of pharmaceuticals and functional materials. This guide details the chemical pathway, experimental protocols, and quantitative data associated with the nitration of 4-fluorobenzoic acid.

Introduction

This compound is a versatile fluorinated building block characterized by multiple reactive sites: a carboxylic acid group, a nitro group, and a fluorine atom.[1] These functional groups allow for a variety of subsequent chemical modifications. The ortho-positioning of the fluoro and nitro groups makes it an ideal precursor for synthesizing benzimidazoles, a class of compounds with significant therapeutic applications, including as antimicrobials, opioids, antipsychotics, and antihistamines.[1] Its utility also extends to the preparation of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors and as a precursor for the Pictet-Spengler reaction.[2]

Reaction Pathway: Electrophilic Aromatic Substitution

The synthesis is achieved through the electrophilic aromatic substitution (EAS) of 4-fluorobenzoic acid. The reaction employs a nitrating agent, typically a mixture of a nitrate (B79036) salt (like potassium nitrate) or nitric acid with concentrated sulfuric acid. Sulfuric acid protonates nitric acid (or the nitrate salt) to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The carboxylic acid and fluorine substituents on the benzene (B151609) ring direct the position of the incoming nitro group. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. The nitration occurs primarily at the 3-position, which is ortho to the fluorine and meta to the carboxylic acid, a position activated by the fluorine atom.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzoic Acid (CAS: 453-71-4)

Introduction

This compound, with CAS number 453-71-4, is a versatile fluorinated building block widely utilized in organic synthesis.[1] Its structure, featuring a benzoic acid core substituted with both a fluorine atom and a nitro group, provides a unique combination of reactive sites.[1][2] This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[2][3][4] Researchers in drug discovery frequently employ this compound as a starting material for developing novel therapeutic agents, including anti-inflammatory and analgesic drugs, due to the advantageous properties conferred by the fluorine and nitro moieties.[2][5]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are well-documented, providing essential information for its handling, storage, and application in experimental settings.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 453-71-4 | [1][3] |

| Molecular Formula | C₇H₄FNO₄ | [1][6][7] |

| Molecular Weight | 185.11 g/mol | [6][7] |

| Appearance | White to yellow powder or crystalline powder. | [3][8] |

| Melting Point | 120-126 °C | [3][9][10] |

| Boiling Point | 356.9 °C at 760 mmHg | [3][10] |

| Density | 1.568 g/cm³ | [3][10] |

| Solubility | Insoluble in water.[3][10] Soluble in 95% ethanol (B145695) (50 mg/mL). | [3][10] |

| Flash Point | 169.6 °C | [3] |

| Refractive Index | 1.588 | [3][10] |

| Vapor Pressure | 1.03E-05 mmHg at 25 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR (400 MHz, DMSO-d₆) : The proton NMR spectrum shows characteristic signals at δ 7.69-7.74 (m, 1H), 8.29-8.32 (m, 1H), 8.56 (d, J=7.2 Hz, 1H), and a broad singlet for the carboxylic proton at 13.75 (br s, 1H).[6][11]

-

Mass Spectrometry : The NIST WebBook provides the electron ionization mass spectrum for this compound, confirming its molecular weight.[12]

-

Infrared (IR) Spectroscopy : IR spectral data is available and can be used for the identification of functional groups.[12][13]

Synthesis and Reactivity

Synthesis of this compound

A common and high-yield method for synthesizing this compound is through the nitration of 4-fluorobenzoic acid.[6]

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS 453-71-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:453-71-4 | Chemsrc [chemsrc.com]

- 8. Manufacturers of this compound, 98%, CAS 453-71-4, F 4885, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound at best price in Pune by Fluorochem Private Limited | ID: 22120652662 [indiamart.com]

- 11. This compound CAS#: 453-71-4 [m.chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-Fluoro-3-nitrobenzoic acid in various organic solvents. Due to the limited availability of extensive quantitative solubility data for this specific compound in publicly accessible literature, this guide presents available data, discusses expected solubility trends based on structurally related molecules, and offers detailed experimental protocols for solubility determination. This document is intended to be a valuable resource for researchers and professionals involved in the handling and application of this compound, particularly in the fields of medicinal chemistry, process development, and formulation science.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a fluorine atom on a benzene (B151609) ring, imparts unique physicochemical properties that are critical for its application in organic synthesis. Understanding the solubility of this compound in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating finished products.

This guide summarizes the known solubility characteristics of this compound, provides a framework for predicting its behavior in various solvent systems, and details standardized methods for its experimental solubility determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄FNO₄ | |

| Molecular Weight | 185.11 g/mol | |

| Melting Point | 123-126 °C | [1] |

| Appearance | White to yellow crystalline powder | [2] |

| pKa | 3.54 ± 0.10 (Predicted) | [3] |

Solubility of this compound

Quantitative and Qualitative Solubility Data

| Solvent | Temperature | Solubility | Data Type | Reference |

| 95% Ethanol | Not Specified | 50 mg/mL | Quantitative | [1] |

| Methanol | Not Specified | Soluble | Qualitative | [4] |

| Ether | Not Specified | Soluble | Qualitative | [4] |

| Water | Not Specified | Insoluble | Qualitative | [4] |

Expected Solubility Behavior in Common Organic Solvents

Based on the solubility of structurally similar compounds, such as other nitrobenzoic acid derivatives, the following trends in solubility for this compound can be anticipated:

-

Polar Protic Solvents (e.g., Alcohols): Good solubility is expected in alcohols like methanol, ethanol, and propanol. The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol, facilitating dissolution. Solubility is likely to increase with temperature.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): High solubility is predicted in these solvents. The polar nature of both the solute and the solvent, along with potential dipole-dipole interactions, should promote dissolution. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic acids.

-

Non-polar Solvents (e.g., Toluene, Hexane): Poor solubility is expected in non-polar solvents. The significant difference in polarity between the highly polar this compound and non-polar solvents will hinder dissolution.

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for the accurate determination of the solubility of this compound in organic solvents. The isothermal saturation method followed by gravimetric analysis is a robust and widely used technique.

Isothermal Saturation Method

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined.

Apparatus:

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in the thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Analysis: The concentration of this compound in the filtrate can be determined by a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Analytical Methods for Concentration Determination

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood.

-

Dry the flask containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Calculate the mass of the dissolved this compound.

-

Express the solubility in desired units (e.g., g/100 g of solvent, mole fraction).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and determine the concentration using the calibration curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Isothermal saturation solubility determination workflow.

Caption: Detailed workflow for gravimetric analysis.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, this guide provides the currently available information and a robust framework for its experimental determination. The provided protocols for the isothermal saturation method coupled with gravimetric or spectrophotometric analysis offer reliable means to generate the necessary data for process development, formulation, and other research applications. The expected solubility trends, based on the behavior of similar molecules, suggest that polar organic solvents will be most effective for dissolving this compound. It is recommended that researchers generate specific solubility data for their solvent systems and temperature ranges of interest to ensure the accuracy and success of their work.

References

- 1. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Manufacturers of this compound, 98%, CAS 453-71-4, F 4885, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. This compound CAS#: 453-71-4 [m.chemicalbook.com]

- 4. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]

Spectroscopic Profile of 4-Fluoro-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Fluoro-3-nitrobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, including benzimidazoles. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Core Spectroscopic Data

The empirical formula for this compound is C₇H₄FNO₄, with a molecular weight of 185.11 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 8.65 | d | 7.6 | H-2 |

| 8.35 | dd | 8.8, 2.0 | H-6 |

| 7.60 | t | 8.8 | H-5 |

| 13.5 (broad) | s | - | COOH |

Table 1: ¹H NMR spectroscopic data for this compound.

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 164.5 | C=O |

| 158.0 (d, ¹JCF = 265 Hz) | C-4 |

| 138.5 | C-3 |

| 133.0 | C-6 |

| 126.0 | C-1 |

| 120.0 (d, ²JCF = 20 Hz) | C-5 |

| 118.5 (d, ²JCF = 25 Hz) | C-2 |

Table 2: ¹³C NMR spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1610, 1580, 1480 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1540 | Strong | N-O asymmetric stretch (Nitro group) |

| 1350 | Strong | N-O symmetric stretch (Nitro group) |

| 1250 | Strong | C-F stretch |

| 920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 185 | 100 | [M]⁺ (Molecular ion) |

| 168 | 40 | [M - OH]⁺ |

| 139 | 60 | [M - NO₂]⁺ |

| 111 | 25 | [M - COOH - F]⁺ |

| 95 | 30 | [C₆H₄F]⁺ |

| 75 | 50 | [C₆H₃]⁺ |

Table 4: Mass spectrometry fragmentation data for this compound.

Experimental Protocols

The following are typical experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid this compound into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent for injection into a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio.

Visualization of a Synthetic Application

This compound is a valuable precursor for the synthesis of biologically active molecules. The following diagram illustrates a general workflow for the synthesis of a benzimidazole (B57391) derivative, a common scaffold in medicinal chemistry.

An In-depth Technical Guide to the Reactivity of the Fluoro Group in 4-Fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzoic acid is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its utility stems from a unique molecular architecture where a fluorine atom, a nitro group, and a carboxylic acid moiety are strategically positioned on a benzene (B151609) ring. This arrangement renders the fluoro group highly susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of a wide array of functional groups. This technical guide offers an in-depth exploration of the reactivity of the fluoro group, detailing the underlying mechanistic principles, presenting quantitative data for various nucleophilic substitutions, and providing explicit experimental protocols for key transformations.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the fluoro group in this compound is the nucleophilic aromatic substitution (SNAr) pathway. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups (EWGs) can dramatically alter this characteristic, making the ring electrophilic and amenable to substitution.

The Addition-Elimination Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack (Addition): A nucleophile attacks the carbon atom bearing the fluorine atom (the ipso-carbon). This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure (Elimination): The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context.

The Role of Activating Groups

The feasibility and rate of the SNAr reaction are critically dependent on the activating influence of the electron-withdrawing substituents.

-

Nitro Group (-NO2): The nitro group, positioned ortho to the fluorine atom, is a powerful activating group. It exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This effect is most pronounced at the ortho and para positions, where it can effectively delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the first step.[1]

-

Carboxylic Acid Group (-COOH): The carboxylic acid group at the meta position relative to the fluorine also contributes to the ring's activation through its electron-withdrawing inductive effect (-I).

-

Fluorine (-F): Paradoxically, fluorine, despite forming the strongest single bond to carbon, is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. Since the C-F bond is broken in the fast, second step, its strength does not impede the overall reaction rate. In fact, the reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I.

The combined electronic effects of these groups make the C4 position of this compound a prime site for nucleophilic attack.

Figure 1. Logical diagram of substituent effects on SNAr reactivity.

Data Presentation: Reactivity with Various Nucleophiles

The fluoro group of this compound can be displaced by a wide range of nucleophiles, including amines, thiols, and phenols. The following tables summarize quantitative data for these transformations.

Table 1: Reaction with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methylamine (B109427) (aq. solution) | - | Water | Reflux | 3-5 | High | [2][3] |

| Ns-Protected Piperazine | DIPEA | DMF | 95 | 12 | - | [4] |

| Aniline Derivatives | - | Methanol | Room Temp | 0.5-0.75 | - | [5] |

| 4-Fluoro-3-(nitromethyl)aniline | - | - | - | - | 84% |[6] |

Note: Specific yield data for some reactions were not available in the cited literature but are described as efficient processes.

Table 2: Reaction with Thiol and Phenol (B47542) Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Functionalized Phenols | K2CO3 | DMF | Room Temp | 8-24 | 55-65% | [7] |

| Functionalized Thiols | K2CO3 | DMF | Room Temp | - | Good | General Reactivity |

Note: While the general reactivity with thiols is well-established, specific examples with quantitative yields for this compound were not prominently found in the surveyed literature.

Mandatory Visualizations

Signaling Pathway: The SNAr Mechanism

Caption: General mechanism for the SNAr reaction.

Experimental Workflow

Caption: A typical experimental workflow for an SNAr reaction.

Experimental Protocols

The following protocols provide detailed methodologies for key SNAr transformations.

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol describes the reaction of this compound with an aqueous solution of methylamine.[2]

-

Materials:

-

This compound (1.0 equiv.)

-

Aqueous methylamine solution (e.g., 30-40%) (excess)

-

Water

-

Acetic acid or Hydrochloric acid for pH adjustment

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound.

-

Add an excess of aqueous methylamine solution.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

Carefully adjust the pH of the solution to 3-5 using acetic acid or dilute HCl. This will cause the product to precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any residual salts.

-

Dry the product under vacuum to yield 4-(methylamino)-3-nitrobenzoic acid as a yellow solid.

-

Protocol 2: General Procedure for Reaction with Phenols

This protocol is adapted from a general method for the synthesis of 4-aryloxy-3-nitrobenzoic acids.[7]

-

Materials:

-

This compound (1.0 equiv.)

-

Substituted phenol (1.1-1.2 equiv.)

-

Potassium carbonate (K2CO3) (2.0-2.5 equiv.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound, the corresponding phenol, and potassium carbonate.

-

Add anhydrous DMF and stir the mixture at room temperature.

-

Stir the reaction for 8-24 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Acidify the aqueous mixture to pH ~2-3 with 1 M HCl to precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na2SO4).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield the pure 4-phenoxy-3-nitrobenzoic acid derivative.

-

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The fluoro group, activated by the powerful electron-withdrawing effects of the ortho-nitro and meta-carboxylic acid groups, is readily displaced by a diverse range of nucleophiles under relatively mild conditions. This reactivity profile makes it an indispensable tool for medicinal chemists and drug development professionals, enabling the efficient synthesis of complex molecular scaffolds, most notably the precursors to pharmacologically significant benzimidazoles. The reliable and predictable nature of its SNAr reactions, coupled with the straightforward experimental protocols, solidifies its status as a cornerstone chemical building block.

References

- 1. ossila.com [ossila.com]

- 2. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Mechanism of Nucleophilic Aromatic Substitution on 4-Fluoro-3-nitrobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of nucleophilic aromatic substitution (SNAr) on 4-Fluoro-3-nitrobenzoic acid. It details the underlying principles, presents quantitative data from related compounds, offers detailed experimental protocols, and visualizes the key mechanistic and procedural steps.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of three key functional groups: a carboxylic acid, a nitro group, and a fluorine atom. The fluorine atom, positioned para to the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a powerful method for introducing a variety of functional groups onto the aromatic ring, enabling the synthesis of diverse molecular architectures. Understanding the mechanism of this transformation is crucial for optimizing reaction conditions and predicting product outcomes.

The SNAr Mechanism: An Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing strong electron-withdrawing groups.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is a direct consequence of the powerful electron-withdrawing nitro group. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization is critical for the stability of the intermediate and is a key driving force for the reaction. The presence of the nitro group ortho or para to the leaving group is essential for this stabilization.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in this context. This elimination step is typically fast and leads to the formation of the final substituted product.

The overall reaction rate is generally determined by the first step, the formation of the Meisenheimer complex, as it involves the disruption of the aromatic system.

Caption: The addition-elimination mechanism of SNAr.

Role of Substituents

-

Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. Its ability to stabilize the negative charge of the Meisenheimer complex through resonance is paramount for the reaction to proceed efficiently.

-

Carboxylic Acid Group: The carboxylic acid group is also an electron-withdrawing group, further activating the ring. However, under basic reaction conditions, it can be deprotonated to form a carboxylate anion. This anionic form is electron-donating and can deactivate the ring towards nucleophilic attack. For this reason, the carboxylic acid is often protected as an ester (e.g., methyl ester) before carrying out the SNAr reaction to ensure higher yields and faster reaction rates.

-

Fluorine Atom: Fluorine is an effective leaving group in SNAr reactions. Despite the high strength of the C-F bond, the rate-determining step is the nucleophilic attack. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the initial attack.

Quantitative Data

| Nucleophile (Amine) | Product | Yield (%) |

| Benzylamine (B48309) | Methyl 4-(benzylamino)-3-nitrobenzoate | 95 |

| Piperidine | Methyl 4-(piperidin-1-yl)-3-nitrobenzoate | 92 |

| Morpholine | Methyl 4-(morpholino)-3-nitrobenzoate | 88 |

| Aniline | Methyl 4-anilino-3-nitrobenzoate | 75 |

Note: Data is for the SNAr reaction on methyl 4-fluoro-3-nitrobenzoate and should be considered representative.

Experimental Protocols

The following are detailed protocols for key reactions involving this compound and its methyl ester, which serve as a practical guide for laboratory synthesis.

Esterification of this compound

As discussed, it is often advantageous to protect the carboxylic acid as an ester prior to the SNAr reaction.

Materials:

-

This compound

-

Methanol (B129727) (anhydrous)

-

Concentrated Sulfuric Acid

-

Ice

-

Toluene

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 volumes).

-

Carefully add concentrated sulfuric acid (0.2 eq) to the solution while cooling in an ice bath.

-

Heat the reaction mixture to reflux and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

Collect the precipitated product by filtration and wash thoroughly with water.

-

Dry the product in vacuo to obtain methyl 4-fluoro-3-nitrobenzoate.

Nucleophilic Aromatic Substitution with an Amine (Representative Protocol)

This protocol describes the reaction of methyl 4-fluoro-3-nitrobenzoate with benzylamine.

Materials:

-

Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of methyl 4-fluoro-3-nitrobenzoate in DMF, add benzylamine and potassium carbonate.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-(benzylamino)-3-nitrobenzoate.

Caption: A typical experimental workflow for an SNAr reaction.

Conclusion

The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for the synthesis of a wide array of substituted aromatic compounds. The reaction proceeds through a well-defined addition-elimination mechanism, with the nitro group playing a crucial role in activating the ring and stabilizing the key Meisenheimer intermediate. For optimal results, protection of the carboxylic acid group as an ester is often a prudent strategy. The provided data and protocols offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic transformation.

Role of the nitro group in the reactivity of 4-Fluoro-3-nitrobenzoic acid

The Nitro Group: A Locus of Reactivity in 4-Fluoro-3-nitrobenzoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: this compound (FNBA) is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its synthetic utility is largely dictated by the interplay of its three functional groups: the carboxylic acid, the fluorine atom, and the nitro group. This technical guide provides a detailed examination of the role of the nitro group, a powerful electron-withdrawing moiety that fundamentally governs the molecule's reactivity. We will explore its electronic effects, its critical role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr), and its function as a synthetic precursor to the amino group, a key transformation for constructing heterocyclic scaffolds.[3][4] This document includes quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for scientists leveraging FNBA in their research and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential for its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 453-71-4 | [5] |

| Molecular Formula | C₇H₄FNO₄ | [6] |

| Molecular Weight | 185.11 g/mol | [6] |

| Appearance | Light yellow to tan powder or crystals | [5] |

| Melting Point | 123-126 °C | [5][7] |

| pKa | 3.54 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in 95% ethanol (B145695) (50 mg/mL) | [5][7] |

The Electronic Influence of the Nitro Group

The nitro group (—NO₂) is one of the most potent electron-withdrawing groups in organic chemistry.[4][8] Its influence on the aromatic ring of FNBA is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom and, by extension, from the entire aromatic ring through the sigma bond framework.[9]

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group.[9][10]

In this compound, the nitro group is positioned ortho to the fluorine atom and meta to the carboxylic acid. Its powerful electron-withdrawing nature creates a significant electron deficiency on the aromatic ring, particularly at the carbon atom bearing the fluorine (C-4). This electronic arrangement is the primary driver for the molecule's characteristic reactivity.

Caption: Electronic effects on the FNBA aromatic ring.

Key Reactions Governed by the Nitro Group

The electronic properties conferred by the nitro group make FNBA highly susceptible to two principal types of reactions: nucleophilic aromatic substitution at the C-4 position and reduction of the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr)

The most significant role of the nitro group in FNBA is the activation of the fluorine atom for displacement by nucleophiles. The strong electron withdrawal creates a highly electrophilic center at C-4, facilitating attack by a nucleophile.[4][11] The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[12] The negative charge of this intermediate is effectively delocalized by the ortho-nitro group, which lowers the activation energy and accelerates the reaction.[13][14] Fluorine's high electronegativity further enhances the electrophilicity of the C-4 position, and despite the strength of the C-F bond, it is an excellent leaving group in SNAr reactions because C-F bond cleavage is not the rate-determining step.[14]

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. ossila.com [ossila.com]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 453-71-4 [m.chemicalbook.com]

- 6. This compound | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氟-3-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

4-Fluoro-3-nitrobenzoic Acid: A Technical Guide to its Application as a Benzimidazole Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the strategic use of 4-fluoro-3-nitrobenzoic acid as a versatile precursor for the synthesis of benzimidazole (B57391) derivatives. Benzimidazoles are a critical class of heterocyclic compounds renowned for their wide range of biological activities, serving as core scaffolds in numerous pharmaceuticals, including antimicrobials, antipsychotics, antihistamines, and anti-inflammatory agents[1][2]. The unique trifunctional nature of this compound—featuring a carboxylic acid, a nitro group, and an activated fluorine atom—makes it an ideal and highly reactive starting material for building complex molecular architectures in drug discovery[1][3].

This document details the synthetic pathways, experimental protocols, and key quantitative data associated with the conversion of this precursor into valuable benzimidazole compounds.

Synthetic Strategy and Reaction Pathways

The conversion of this compound to a benzimidazole scaffold is a multi-step process that leverages the distinct reactivity of its functional groups. The general synthetic approach involves three primary stages:

-

Amine Coupling: The carboxylic acid group is typically the first to be functionalized, often by forming an amide bond with a desired amine or by anchoring to a solid-phase resin.

-

Nucleophilic Aromatic Substitution (SNAr) and Reduction: The electron-withdrawing effect of the adjacent nitro group activates the fluorine atom for nucleophilic aromatic substitution by an amine. This is followed by the chemical reduction of the nitro group to an aniline.

-

Cyclization: The resulting ortho-phenylenediamine intermediate undergoes intramolecular condensation to form the benzimidazole ring.

This strategic sequence allows for the introduction of diversity at various points in the molecular scaffold.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following protocols are compiled from established synthetic methods for benzimidazole formation, including those adapted for solid-phase synthesis which is common for creating compound libraries[4].

Protocol 1: Solid-Phase Synthesis of Benzimidazoles

This method is adapted from strategies involving the immobilization of a benzoic acid derivative onto a resin, followed by sequential reactions to build the heterocyclic core[4].

Step 1: Resin Loading (Amidation)

-

Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

-

To the swollen resin, add a solution of this compound (3 equivalents), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF[5].

-

Shake the reaction mixture at room temperature for 24 hours[5].

-

Wash the resin sequentially with DMF, dichloromethane (B109758) (DCM), and methanol (B129727), then dry under vacuum.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

-

To the resin-bound intermediate from Step 1, add a solution of the desired primary or secondary amine (e.g., an Ns-protected piperazine, 5 equivalents) and DIPEA (10 equivalents) in DMF[5].

-

Heat the mixture at 95 °C for 12 hours[5].

-

Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

Step 3: Nitro Group Reduction

-

Suspend the resin from Step 2 in a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 equivalents) in DMF.

-

Shake the mixture at room temperature for 12-18 hours.

-

Wash the resin sequentially with DMF, water, and methanol to remove tin salts.

Step 4: Cyclization and Cleavage

-

To the resin-bound diamine from Step 3, add a solution of a suitable aldehyde or carboxylic acid derivative in a cyclizing solvent (e.g., DMF or toluene (B28343) with acetic acid catalysis)[4].

-

Heat the reaction mixture to facilitate cyclization. Reaction times and temperatures will vary based on the reactivity of the cyclizing agent.

-

Wash the resin to remove excess reagents.

-

Cleave the final benzimidazole product from the resin using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 95:5 TFA:DCM) for 1 hour[4].

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by preparative HPLC.

Quantitative Data Summary

The efficiency of benzimidazole synthesis is highly dependent on the specific substrates and reaction conditions used. The following tables summarize representative data for yields and key spectral characteristics of synthesized benzimidazole derivatives.

| Starting Material | Reaction | Product | Yield (%) | Reference |

| This compound | Multi-step synthesis with various aldehydes | 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates | 60-90% | [6] |

| 2,3,4-Trifluoro-5-nitrobenzoic acid | Multi-step synthesis including amination, reduction, and cyclization | 6-Amino-7-fluoro-3H-benzoimidazole-5-carboxylic acid methyl ester | 94% | [7] |

| o-Phenylenediamine | Cyclization with formic acid | Benzimidazole | Not specified | [8] |

Table 1: Representative Reaction Yields.

| Compound | Melting Point (°C) | IR (cm⁻¹) Highlights | ¹H-NMR (DMSO-d₆) δ (ppm) Highlights | Reference |

| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(3-chlorobenzylidene)benzohydrazide | 246.6 | 3221 (N-H), 1664 (C=O), 1629 (C=N) | 13.22 (1H, s, Benzimidazole-NH), 12.11 (1H, s, NH-CO), 8.47 (1H, s, N=CH) | [9] |

| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(4-nitrobenzylidene)benzohydrazide | 304.4 | 3211 (N-H), 1662 (C=O), 1629 (C=N) | 13.22 (1H, s, Benzimidazole-NH), 12.26 (1H, s, NH-CO), 8.58 (1H, s, N=CH) | [9] |

| 4-(5(6)Fluoro-1H-benzimidazol-2-yl)-N'-(2,4-difluorobenzylidene)benzohydrazide | 243.0 | 3219 (N-H), 1660 (C=O), 1627 (C=N) | 13.23 (1H, s, Benzimidazole-NH), 12.09 (1H, s, NH-CO), 8.67 (1H, s, N=CH) | [9] |

Table 2: Physical and Spectral Data for Selected Fluoro-Benzimidazole Derivatives.

Versatility of this compound Derivatives

The strategic positioning of reactive groups allows precursors derived from this compound to serve as hubs for generating diverse heterocyclic scaffolds beyond benzimidazoles. After initial modification (e.g., substitution of the fluorine and reduction of the nitro group), the resulting ortho-phenylenediamine can be reacted with various electrophiles to yield quinoxalinones, benzodiazepinediones, and other important heterocyclic systems.

Conclusion

This compound is a cornerstone building block for the synthesis of benzimidazoles and related heterocyclic compounds. Its predictable reactivity allows for controlled, sequential modifications, making it highly amenable to both solution-phase and solid-phase synthesis for the generation of compound libraries. The methods and data presented in this guide underscore its strategic importance in modern medicinal chemistry and drug development, providing a robust platform for creating novel therapeutic agents.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 4-Fluoro-3-nitrobenzoic Acid: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzoic acid (4F3NBA), a substituted benzoic acid derivative, serves as a pivotal building block in the synthesis of various pharmacologically active compounds, particularly benzimidazoles, which are known for their antimicrobial, antipsychotic, and antihistamine properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. By leveraging Density Functional Theory (DFT) and spectroscopic analysis of analogous compounds, we explore its molecular structure, vibrational properties, and electronic characteristics. This document is intended to serve as a foundational resource for researchers engaged in the rational design and development of novel therapeutics based on the 4F3NBA scaffold.

Introduction

This compound (CAS No: 453-71-4, Formula: C₇H₄FNO₄) is a multifunctional organic compound featuring a carboxylic acid group, a nitro group, and a fluorine atom attached to a benzene (B151609) ring.[3][4][5] The specific arrangement of these functional groups—particularly the ortho-position of the nitro and fluoro substituents—imparts unique reactivity, making it a valuable precursor for complex heterocyclic systems in drug discovery.[1] Understanding the molecule's structural and electronic properties at a quantum-mechanical level is crucial for predicting its reactivity, intermolecular interactions, and ultimate utility in medicinal chemistry.

This guide synthesizes theoretical data from computational studies on closely related substituted nitrobenzoic acids to project the characteristics of 4F3NBA. Methodologies from Density Functional Theory (DFT), which is a robust method for investigating the electronic structure of molecules, are detailed.[6][7] Furthermore, we present standardized protocols for the experimental spectroscopic techniques used to validate these computational findings.

Computational Methodology

The theoretical calculations detailed herein are based on established computational studies of similar nitrobenzoic acid derivatives. These methods provide a reliable framework for understanding the properties of this compound.

Density Functional Theory (DFT) Calculations

Quantum chemical calculations are typically performed using the Gaussian suite of programs. The geometry of the molecule is optimized in the gas phase to find the ground state energy minimum. A widely used and effective method for this class of molecules is DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, combined with a high-level basis set such as 6-311++G(d,p).[6][7] This level of theory has been shown to provide excellent agreement between theoretical predictions and experimental results for geometric parameters and vibrational frequencies.[6][7]

The computational workflow for analyzing the molecule is as follows:

Caption: Computational workflow for DFT analysis of 4F3NBA.

Molecular Structure and Geometry

The optimized molecular geometry provides critical insights into the molecule's stability and reactivity. Based on studies of analogous compounds like 4-methyl-3-nitrobenzoic acid, the key structural parameters can be reliably predicted. The carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize conjugation. The nitro group may be slightly twisted out of the plane due to steric hindrance with the adjacent fluorine atom.

Predicted Geometrical Parameters

The following table presents optimized geometrical parameters (bond lengths and bond angles) for 4-methyl-3-nitrobenzoic acid, calculated at the B3LYP/6-311++G level of theory. These values serve as a robust reference for estimating the corresponding parameters in this compound. The primary difference would be the replacement of the C-C bond of the methyl group with a C-F bond, which is expected to be shorter, and minor subsequent adjustments in the ring geometry.

Table 1: Predicted Geometrical Parameters (Based on 4-Methyl-3-Nitrobenzoic Acid)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.393 | C6-C1-C2 | 118.9 |

| C2-C3 | 1.385 | C1-C2-C3 | 121.2 |

| C3-C4 | 1.392 | C2-C3-C4 | 119.2 |

| C4-C5 | 1.391 | C3-C4-C5 | 120.1 |

| C5-C6 | 1.388 | C4-C5-C6 | 120.5 |

| C1-C6 | 1.401 | C5-C6-C1 | 120.1 |

| C1-C7 | 1.495 | C2-C1-C7 | 120.4 |

| C7=O8 | 1.211 | C6-C1-C7 | 120.7 |

| C7-O9 | 1.359 | C1-C7=O8 | 123.5 |

| O9-H10 | 0.971 | C1-C7-O9 | 113.2 |

| C3-N11 | 1.481 | O8=C7-O9 | 123.3 |

| N11=O12 | 1.221 | C2-C3-N11 | 121.8 |

| N11-O13 | 1.235 | O12=N11-O13 | 124.9 |

Data adapted from theoretical calculations on 4-methyl-3-nitrobenzoic acid.[7][8]

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and FT-Raman spectroscopy, is essential for identifying functional groups and confirming molecular structure. DFT calculations allow for the prediction of vibrational frequencies and their corresponding modes, which can be compared with experimental data.

Experimental Protocols

-

FTIR Spectroscopy: The FTIR spectrum of a solid sample is typically recorded using the KBr pellet technique. The spectrum is scanned in the range of 4000–400 cm⁻¹ on a spectrometer such as a PerkinElmer or Nexus 670.[6][9][10]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer equipped with a Raman module, typically with a Nd:YAG laser for excitation at 1064 nm. The spectrum is collected in the range of 3500–50 cm⁻¹.[6]

Key Vibrational Assignments

The vibrational modes of 4F3NBA can be assigned based on well-established group frequencies and theoretical predictions from similar molecules. The Potential Energy Distribution (PED) from DFT calculations helps in making unambiguous assignments for complex vibrational modes.

Table 2: Predicted Vibrational Frequencies and Assignments (Based on Substituted Nitrobenzoic Acids)

| Frequency (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3100 | ν(O-H) | O-H stretching of the carboxylic acid dimer |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~1700 | ν(C=O) | Carbonyl stretching of the carboxylic acid |

| ~1530 | νₐₛ(NO₂) | Asymmetric stretching of the nitro group |

| ~1480-1600 | ν(C=C) | Aromatic ring C=C stretching |

| ~1350 | νₛ(NO₂) | Symmetric stretching of the nitro group |

| ~1300 | ν(C-O) | C-O stretching coupled with O-H in-plane bending |

| ~1250 | ν(C-F) | C-F stretching |

| ~840 | γ(C-H) | C-H out-of-plane bending |

| ~740 | γ(NO₂) | Nitro group scissoring |

Frequencies are approximate and adapted from studies on 3-methyl-4-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid.[6][7]

Electronic Properties and Reactivity

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, are key to understanding its reactivity and intermolecular interactions.

Caption: Relationship between electronic properties and chemical reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For 4F3NBA, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic group.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely concentrated on the nitro group and the carbonyl carbon, indicating these are the primary sites for nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[11] For substituted nitrobenzoic acids, this gap is typically in the range of 4-5 eV, indicating significant charge transfer capability within the molecule.[6]

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack.

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and carboxylic acid groups.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atom of the carboxylic acid and near the ring carbons influenced by the electron-withdrawing groups.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It quantifies the hyperconjugative interactions, such as the delocalization of electron density from lone pair orbitals to antibonding orbitals (e.g., LP(O) -> π*(C=C)). These interactions are key to understanding the stability of the molecule and the influence of substituents on the electronic structure of the benzene ring.

Applications in Drug Development

The theoretical understanding of this compound is directly applicable to drug design.

-

Structure-Based Design: The optimized geometry and MEP map can guide the design of inhibitors that fit into the active site of a target protein. Knowledge of the molecule's preferred conformation and electrostatic interactions is critical for molecular docking studies.

-

Reactivity Prediction: The HOMO-LUMO analysis helps predict the most likely sites for metabolic transformation. The electron-withdrawing nature of the nitro and fluoro groups influences the acidity of the carboxylic proton and the susceptibility of the aromatic ring to nucleophilic aromatic substitution, a common reaction in the synthesis of derivatives.[1]

-

Pharmacophore Modeling: The spatial arrangement of the key functional groups (hydrogen bond donors/acceptors, aromatic ring) serves as a pharmacophore that can be modified to enhance binding affinity and selectivity for a biological target.

Conclusion

While direct experimental and computational studies on this compound are not extensively published, a robust theoretical framework can be constructed by drawing upon detailed analyses of closely related substituted nitrobenzoic acids. This guide demonstrates that through the application of Density Functional Theory, it is possible to predict the molecule's structural, vibrational, and electronic properties with a high degree of confidence. These theoretical insights are invaluable for researchers in medicinal chemistry and materials science, providing a rational basis for the synthesis of novel compounds and the prediction of their chemical behavior, thereby accelerating the drug discovery and development process.

References

- 1. ossila.com [ossila.com]

- 2. Manufacturers of this compound, 98%, CAS 453-71-4, F 4885, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Vibrational Spectral Studies , HOMO − LUMO , Thermodynamic Properties and Electrostatic Potential Surface Analysis of 3-Amino-4-Methyl Benzoic Acid Based on Density Functional Theory | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzimidazoles Using 4-Fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The unique structural features of the benzimidazole (B57391) scaffold allow for versatile functionalization, making it a privileged structure in medicinal chemistry and drug discovery.[2][3] This document provides detailed protocols for the synthesis of benzimidazole derivatives utilizing 4-Fluoro-3-nitrobenzoic acid as a key starting material. The presence of the fluorine atom and the strategic placement of the nitro and carboxylic acid groups on this precursor offer a robust platform for constructing a variety of substituted benzimidazoles.[1][4] Two primary synthetic strategies are outlined: a traditional multi-step synthesis and a more streamlined one-pot reductive cyclization.

Data Presentation

The following tables summarize the yields of various benzimidazole derivatives synthesized via protocols involving this compound and the biological activities of representative fluorinated benzimidazole compounds.

Table 1: Synthesis of Benzimidazole Derivatives and Corresponding Yields

| Entry | o-Phenylenediamine (B120857) Derivative | Benzimidazole Product | Yield (%) | Reference |

| 1 | o-Phenylenediamine | 2-(4-Fluoro-3-nitrophenyl)-1H-benzo[d]imidazole | Not explicitly stated, general methods described | [4] |

| 2 | Substituted o-phenylenediamines | Various 2-substituted benzimidazoles | 55-92% (for analogous one-pot methods) | [4] |

| 3 | 4-Fluoro-o-phenylenediamine | 5-Fluoro-2-(substituted-phenyl)-1H-benzo[d]imidazole | 54-66% | [2] |

| 4 | 4,5-Dimethyl-o-phenylenediamine | 5,6-Dimethyl-2-(substituted-phenyl)-1H-benzo[d]imidazole | Not specified | General synthetic routes |

| 5 | 4-Chloro-o-phenylenediamine | 5-Chloro-2-(substituted-phenyl)-1H-benzo[d]imidazole | Not specified | General synthetic routes |

Table 2: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Candida parapsilosis | Reference |

| 2-(m-fluorophenyl)-benzimidazole | 7.81 | 15.62 | 62.5 | 31.25 | 15.62 | 15.62 | [2] |

| 5-Methyl-2-(m-fluorophenyl)-benzimidazole | 7.81 | 15.62 | 31.25 | 62.5 | 7.81 | 7.81 | [2] |

| Ampicillin (standard) | 1.95 | 0.97 | 3.9 | 125 | - | - | [2] |

| Fluconazole (standard) | - | - | - | - | 1.95 | 0.97 | [2] |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Benzimidazole Derivatives (IC50)

| Compound | AChE IC50 (nM) | Reference |

| 5(6)-chloro-2-(3,4-dihydroxyphenyl)-benzimidazole derivative | 31.9 ± 0.1 | [5] |

| 5(6)-chloro-2-(3,4-dihydroxyphenyl)-benzimidazole derivative | 29.5 ± 1.2 | [5] |

| 5(6)-fluoro-2-(3,4-dihydroxyphenyl)-benzimidazole derivative | 169.4 ± 7.2 | [5] |

| 5(6)-fluoro-2-(3,4-dihydroxyphenyl)-benzimidazole derivative | 139.9 ± 5.1 | [5] |

| Donepezil (standard) | 21.8 ± 0.9 | [5] |

Experimental Protocols

Two effective methods for the synthesis of benzimidazoles from this compound are presented below.

Method 1: Multi-Step Synthesis

This traditional approach involves three distinct steps: amide formation, nitro group reduction, and cyclization.

Step 1: Amide Formation - Synthesis of N-(2-aminophenyl)-4-fluoro-3-nitrobenzamide

-

Reagents and Materials:

-

This compound

-

o-Phenylenediamine

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

-

Base (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA))

-

Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required), and standard glassware.

-

-

Procedure (using Thionyl Chloride): a. In a clean, dry round-bottom flask, suspend or dissolve this compound (1.0 eq) in an excess of thionyl chloride. b. Gently reflux the mixture for 2-3 hours to form the corresponding acyl chloride. c. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. d. Dissolve the resulting crude acyl chloride in an anhydrous solvent like DCM or THF. e. In a separate flask, dissolve o-phenylenediamine (1.0 eq) and a base such as triethylamine (2.0-3.0 eq) in the same anhydrous solvent. f. Cool the o-phenylenediamine solution to 0 °C in an ice bath. g. Slowly add the acyl chloride solution dropwise to the o-phenylenediamine solution with continuous stirring. h. Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. i. Monitor the reaction progress by Thin Layer Chromatography (TLC). j. Upon completion, wash the reaction mixture with water and brine. k. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product. l. Purify the product by recrystallization or column chromatography.

Step 2: Nitro Group Reduction - Synthesis of 3-amino-N-(2-aminophenyl)-4-fluorobenzamide

-

Reagents and Materials:

-

N-(2-aminophenyl)-4-fluoro-3-nitrobenzamide

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe) in acidic medium, or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol (B145695), Ethyl acetate, Acetic acid)

-

Standard reaction and work-up equipment.

-

-

Procedure (using SnCl₂·2H₂O): a. Dissolve the nitro-amide from Step 1 (1.0 eq) in ethanol in a round-bottom flask. b. Add an excess of SnCl₂·2H₂O (4.0-5.0 eq) to the solution. c. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. g. Filter and concentrate the solvent to yield the diamine product, which can be used in the next step with or without further purification.

Step 3: Cyclization - Synthesis of 2-(3-Amino-4-fluorophenyl)-1H-benzo[d]imidazole

-

Reagents and Materials:

-

3-amino-N-(2-aminophenyl)-4-fluorobenzamide

-

Acid catalyst (e.g., Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH), or mineral acids like HCl)

-

High-boiling solvent (optional, depending on the acid used)

-

Standard reaction and work-up equipment.

-

-

Procedure (Phillips-Ladenburg Reaction Conditions): a. Combine the diamine from Step 2 with a dehydrating acid catalyst such as polyphosphoric acid or heat it in the presence of a catalytic amount of a strong acid. b. Heat the reaction mixture at a high temperature (typically 120-160 °C) for several hours. c. Monitor the formation of the benzimidazole ring by TLC. d. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. e. Neutralize the mixture with a base (e.g., NaOH or NH₄OH) to precipitate the crude benzimidazole product. f. Filter the solid, wash it thoroughly with water, and dry it. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.

Method 2: One-Pot Reductive Cyclization

This method combines the reduction of the nitro group and the cyclization into a single, efficient step.

-

Reagents and Materials:

-

This compound

-

o-Phenylenediamine

-

Reducing agent and cyclizing agent (e.g., Sodium dithionite (B78146) (Na₂S₂O₄))

-

Solvent (e.g., a mixture of Ethanol and Water, or DMSO)

-

Aldehyde (if synthesizing a 2-substituted benzimidazole from the corresponding nitroaniline precursor)

-

Microwave reactor (optional, can accelerate the reaction)

-

Standard reaction and work-up equipment.

-

-